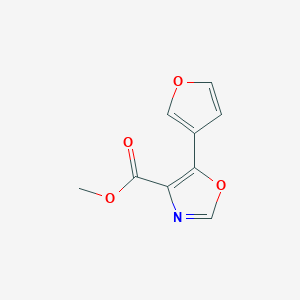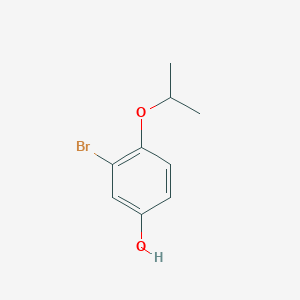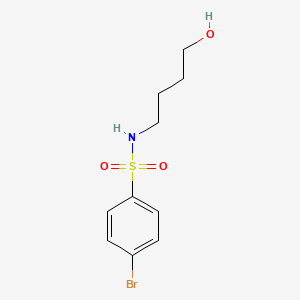
NSC 235196
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 235196 is a complex organic compound belonging to the dihydropyridine family. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound’s unique structure, featuring a butylamino group and an acetyl group, makes it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 235196 typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require refluxing in organic solvents such as ethanol or methanol, with catalysts like piperidine or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
NSC 235196 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as phosphorus tribromide or thionyl chloride, followed by nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
NSC 235196 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as a calcium channel blocker, influencing cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases and hypertension.
Mecanismo De Acción
The mechanism of action of NSC 235196 involves its interaction with calcium channels in biological systems. By binding to these channels, the compound can inhibit calcium ion influx, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which target the L-type calcium channels in vascular smooth muscle cells .
Comparación Con Compuestos Similares
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another dihydropyridine derivative with a longer duration of action and similar therapeutic uses.
Felodipine: Known for its high vascular selectivity and effectiveness in treating hypertension.
Uniqueness
NSC 235196 is unique due to its specific functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its butylamino and acetyl groups can influence its binding affinity and selectivity for calcium channels, potentially leading to different therapeutic outcomes .
Propiedades
Número CAS |
41095-01-6 |
|---|---|
Fórmula molecular |
C14H20N2O4 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
ethyl 5-acetyl-4-(butylamino)-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-4-6-7-15-12-10(14(19)20-5-2)8-16-13(18)11(12)9(3)17/h8H,4-7H2,1-3H3,(H2,15,16,18) |
Clave InChI |
HZKFYEQNQXDLJB-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=C(C(=O)NC=C1C(=O)OCC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-O-tert-butyl 2-O,3-O-dimethyl 7-azabicyclo[2.2.1]hepta-2,5-diene-2,3,7-tricarboxylate](/img/structure/B8696165.png)



![1-[(2-Bromophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B8696115.png)


![5-bromo-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8696128.png)

